(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
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Overview
Description
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a useful research compound. Its molecular formula is C13H19N5O10S and its molecular weight is 437.38. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid involves several key steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a beta-lactam ring, which is characteristic of monobactams . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria that naturally produce the antibiotic. The fermentation broth is then subjected to various purification steps to isolate and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chemical structure of the antibiotic.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their antibacterial properties or to study their chemical behavior .
Scientific Research Applications
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of monobactams and to develop new synthetic methods for beta-lactam antibiotics.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the formation of the cell wall, leading to the disruption of bacterial growth and ultimately causing cell death. The molecular targets of this antibiotic include penicillin-binding proteins, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid include other monobactams such as aztreonam and tigemonam. These compounds share a similar beta-lactam ring structure and mechanism of action .
Uniqueness
What sets this compound apart from other monobactams is its unique chemical structure, which includes a dehydroasparagine residue. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
108065-94-7 |
---|---|
Molecular Formula |
C13H19N5O10S |
Molecular Weight |
437.38 |
IUPAC Name |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O10S/c1-5(15-12(24)8(20)4-19)10(22)16-6(2-9(14)21)11(23)17-7-3-18(13(7)25)29(26,27)28/h2,5,7-8,19-20H,3-4H2,1H3,(H2,14,21)(H,15,24)(H,16,22)(H,17,23)(H,26,27,28)/b6-2+/t5-,7-,8+/m1/s1 |
InChI Key |
TXLOYBYUSQMOIL-RZSWNVQPSA-N |
SMILES |
CC(C(=O)NC(=CC(=O)N)C(=O)NC1CN(C1=O)S(=O)(=O)O)NC(=O)C(CO)O |
Origin of Product |
United States |
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